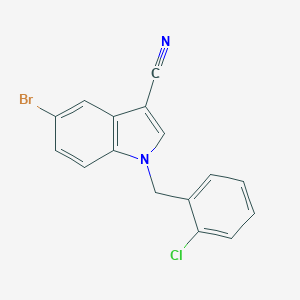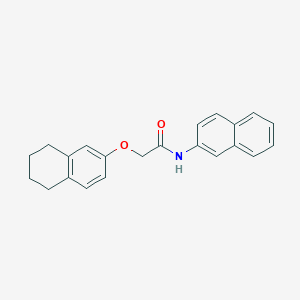![molecular formula C26H26N4O4 B297507 N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide](/img/structure/B297507.png)
N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a synthetic molecule that has been developed for its potential use as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide is not fully understood. It is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and bacterial infections.
Biochemical and Physiological Effects:
N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes and signaling pathways. It has also been shown to inhibit the growth of cancer cells and bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide in lab experiments include its anti-inflammatory, anti-cancer, and anti-bacterial properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
For research on N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide include further studies on its mechanism of action, toxicity, and potential use in drug delivery systems. It may also be studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Synthesemethoden
The synthesis of N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide involves a series of chemical reactions. The starting materials are 3-(2-aminoethyl)phenol and 3,4-dimethylaniline. The first step is the protection of the amino group of 3-(2-aminoethyl)phenol with a tert-butyloxycarbonyl (Boc) group. The protected amine is then reacted with 2-(3,4-dimethoxyphenyl)acetyl chloride to form the Boc-protected amide. The Boc group is then removed, and the resulting amine is reacted with 2-methylbenzoyl chloride to form the final product, N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide.
Wissenschaftliche Forschungsanwendungen
N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in drug delivery systems.
Eigenschaften
Produktname |
N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide |
|---|---|
Molekularformel |
C26H26N4O4 |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
N//'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C26H26N4O4/c1-17-11-12-21(13-19(17)3)28-24(31)16-34-22-9-6-8-20(14-22)15-27-30-26(33)25(32)29-23-10-5-4-7-18(23)2/h4-15H,16H2,1-3H3,(H,28,31)(H,29,32)(H,30,33)/b27-15+ |
InChI-Schlüssel |
HDVKOSIGULNJAB-JFLMPSFJSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC(=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3C)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B297424.png)

![2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297426.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)
![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)


![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)

![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)
